molecular formula C15H21N3O4S B12168603 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(propan-2-yl)benzamide

3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(propan-2-yl)benzamide

Cat. No.: B12168603
M. Wt: 339.4 g/mol
InChI Key: ZRBJPLUFJAPWTI-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a urea-linked 1,1-dioxidotetrahydrothiophen-3-yl group and an isopropylamine moiety.

Properties

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

IUPAC Name

3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C15H21N3O4S/c1-10(2)16-14(19)11-4-3-5-12(8-11)17-15(20)18-13-6-7-23(21,22)9-13/h3-5,8,10,13H,6-7,9H2,1-2H3,(H,16,19)(H2,17,18,20)

InChI Key

ZRBJPLUFJAPWTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(propan-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydrothiophene Moiety: This can be achieved through the cyclization of a suitable diene with sulfur sources under controlled conditions.

    Introduction of the Carbamoyl Group: This step involves the reaction of the tetrahydrothiophene derivative with isocyanates or carbamoyl chlorides.

    Coupling with Benzamide: The final step involves coupling the intermediate with a benzamide derivative under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydrothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols under suitable conditions.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated benzamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving benzamide derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The benzamide core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The tetrahydrothiophene moiety may enhance the compound’s binding affinity and specificity.

Biological Activity

The compound 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(propan-2-yl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets, particularly in the context of antiprotozoal and anticancer applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N3O5SC_{20}H_{23}N_{3}O_{5}S, with a molecular weight of approximately 417.5 g/mol. The structure incorporates a dioxidotetrahydrothiophene ring, a carbamoyl group, and an isopropylbenzamide moiety, suggesting diverse reactivity and potential for interaction with biological systems.

PropertyValue
Molecular FormulaC20H23N3O5S
Molecular Weight417.5 g/mol
IUPAC Name3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(propan-2-yl)benzamide

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Preparation of the Dioxidotetrahydrothiophene Intermediate : This is achieved through controlled reactions involving thiophene derivatives.
  • Formation of the Carbamoyl Group : The intermediate is reacted with appropriate reagents to introduce the carbamoyl functionality.
  • Final Assembly : The isopropylbenzamide moiety is added to complete the synthesis.

These reactions often require specific conditions such as temperature control and the use of catalysts to ensure high purity and yield.

The biological activity of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(propan-2-yl)benzamide is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cell growth and differentiation.

Antiprotozoal Activity

Recent studies have focused on the antiprotozoal potential of this compound against various pathogens:

  • Trypanosoma brucei : Preliminary assays indicated that derivatives of this compound exhibited micromolar activity against T. brucei, suggesting potential as a therapeutic agent for African sleeping sickness.
  • Leishmania donovani : The compound demonstrated selective inhibition against L. donovani, indicating its potential utility in treating leishmaniasis.

Anticancer Activity

Research has also explored the anticancer properties of this compound:

  • Cell Line Studies : In vitro studies have shown that the compound induces apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent.
  • Mechanisms of Action : The induction of reactive oxygen species (ROS) and modulation of apoptotic pathways have been identified as key mechanisms contributing to its anticancer effects.

Case Study 1: Antiparasitic Activity

A study assessed the efficacy of various benzamide derivatives, including our compound, against T. brucei. Results indicated that compounds containing the dioxidotetrahydrothiophene moiety exhibited significant antiprotozoal activity with IC50 values in the low micromolar range.

Case Study 2: Cytotoxicity Evaluation

In cytotoxicity assays against mammalian cell lines (e.g., HEK293, L929), the selectivity index was calculated to evaluate the safety profile of the compound. The results indicated a favorable selectivity index, suggesting that while effective against parasites, it exhibits low toxicity towards human cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Implications
Compound Name Core Structure Key Substituents Functional Implications
3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(propan-2-yl)benzamide Benzamide - 1,1-Dioxidotetrahydrothiophen-3-yl (urea-linked)
- Isopropylamine
High polarity (sulfone), moderate lipophilicity (isopropyl)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide - 3-Methyl
- 2-Hydroxy-1,1-dimethylethyl
N,O-bidentate directing group for metal catalysis; lower polarity than sulfone
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate () Benzamide/Triazole - Triazole
- Ethyl chloroformate-derived
Enhanced π-π stacking (aromatic), potential nucleophilic reactivity
N-(3-Acetylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide () Benzamide - Acetylphenyl
- Benzothiazol-2(3H)-yl (sulfone)
Dual sulfone/acetyl groups; possible kinase inhibition (analogous to kinase probes)
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) () Benzamide - Trifluoromethyl
- Methylethoxy
Agrochemical use; high metabolic stability (CF3)

Physicochemical Properties

  • Lipophilicity (LogP) : The isopropyl group in the target compound likely results in a higher LogP than hydroxy- or acetyl-substituted analogs () but lower than trifluoromethyl derivatives () .

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